1,2-Ethanediol, 1-(3-cyclohexen-1-yl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Cyclohex-3-en-1-yl)ethane-1,2-diol is an organic compound characterized by a cyclohexene ring attached to an ethane-1,2-diol moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(Cyclohex-3-en-1-yl)ethane-1,2-diol can be synthesized through several methods. One common approach involves the hydroxylation of 1-(cyclohex-3-en-1-yl)ethane. This reaction typically employs oxidizing agents such as osmium tetroxide or potassium permanganate under controlled conditions to introduce hydroxyl groups at the desired positions.
Industrial Production Methods: In an industrial setting, the production of 1-(cyclohex-3-en-1-yl)ethane-1,2-diol may involve catalytic processes using transition metal catalysts. These methods are designed to optimize yield and purity while minimizing by-products and waste.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(Cyclohex-3-en-1-yl)ethane-1,2-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like chromium trioxide or potassium dichromate.
Reduction: Reduction reactions can convert the compound into cyclohexane derivatives using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl groups in the compound can be substituted with other functional groups through reactions with reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid or potassium dichromate in sulfuric acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride or phosphorus tribromide in anhydrous conditions.
Major Products Formed:
Oxidation: Cyclohex-3-en-1-yl ethane-1,2-dione or cyclohex-3-en-1-yl acetic acid.
Reduction: Cyclohex-3-en-1-yl ethane.
Substitution: 1-(Cyclohex-3-en-1-yl)ethane-1,2-dichloride or 1-(Cyclohex-3-en-1-yl)ethane-1,2-dibromide.
Wissenschaftliche Forschungsanwendungen
1-(Cyclohex-3-en-1-yl)ethane-1,2-diol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of polymers and other materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-(Cyclohex-3-en-1-yl)ethane-1,2-diol involves its interaction with various molecular targets. The hydroxyl groups in the compound can form hydrogen bonds with enzymes and other proteins, potentially affecting their activity. Additionally, the cyclohexene ring can participate in hydrophobic interactions, influencing the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Cyclohex-3-en-1-ylmethanol: Similar in structure but lacks the ethane-1,2-diol moiety.
1-(Cyclohex-3-en-1-yl)ethane-1,2-dione: An oxidized form of the compound.
Cyclohex-3-en-1-yl acetic acid: Another oxidized derivative with different functional groups.
Uniqueness: 1-(Cyclohex-3-en-1-yl)ethane-1,2-diol is unique due to the presence of both a cyclohexene ring and an ethane-1,2-diol moiety
Eigenschaften
CAS-Nummer |
64011-53-6 |
---|---|
Molekularformel |
C8H14O2 |
Molekulargewicht |
142.20 g/mol |
IUPAC-Name |
1-cyclohex-3-en-1-ylethane-1,2-diol |
InChI |
InChI=1S/C8H14O2/c9-6-8(10)7-4-2-1-3-5-7/h1-2,7-10H,3-6H2 |
InChI-Schlüssel |
NPZGQIIAVOOHNM-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(CC=C1)C(CO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.